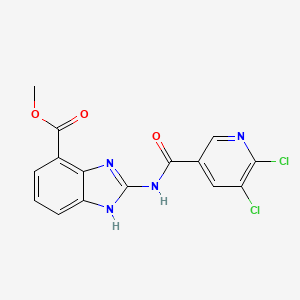

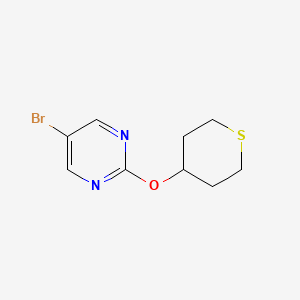

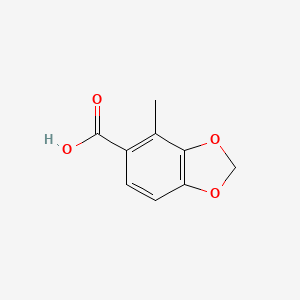

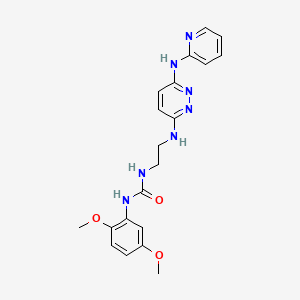

![molecular formula C27H31N5O2S B2948345 N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-57-1](/img/structure/B2948345.png)

N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H31N5O2S and its molecular weight is 489.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Triazoloquinazoline Derivatives

Synthetic Methodologies and Chemical Properties Triazoloquinazoline derivatives have been synthesized through various methodologies, demonstrating the chemical versatility and potential for structural modification of this compound class. For example, the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have been explored to afford partially hydrogenated triazoloquinazolines, showcasing the compound's synthetic accessibility and the potential for further chemical exploration (Lipson et al., 2006).

Antimicrobial and Antibacterial Activities Certain triazoloquinazoline derivatives exhibit significant antimicrobial and antibacterial properties, making them a subject of interest for the development of new therapeutic agents. For instance, a study on the preparation and antimicrobial activity evaluation of quinoline derivatives containing an azole nucleus highlighted the potential of these compounds to act against various microorganisms, indicating their relevance in addressing antibiotic resistance and infection control (Özyanik et al., 2012).

Potential for Novel Drug Discovery The exploration of triazoloquinazoline derivatives extends into the discovery of compounds with promising pharmacological profiles. For example, the primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents showcases the potential of triazoloquinazoline derivatives in contributing to the development of new therapeutic drugs with specific activity against bacterial and fungal pathogens (Pokhodylo et al., 2021).

Chemical Reactivity and Interaction Studies The chemical reactivity and interaction studies of triazoloquinazoline derivatives provide insights into their mechanism of action and potential applications beyond antimicrobial activities. The regioselectivity of electrophilic attack on certain triazoloquinazoline compounds, for example, sheds light on their structural characteristics and reactivity, which could be harnessed for specific chemical or pharmaceutical applications (Fathalla et al., 2000).

Mechanism of Action

Target of Action

Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of triazoles generally involves binding to enzymes and receptors in the biological system . The specific interactions depend on the structure of the particular triazole compound and the target it interacts with.

Biochemical Pathways

The biochemical pathways affected by triazoles can be diverse, depending on the specific targets of the compound. For example, some triazoles have been found to have antimicrobial activity, suggesting they may interfere with pathways essential for the growth or survival of microorganisms .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles can vary widely depending on their specific chemical structure. Some triazoles are well absorbed and distributed in the body, while others may be metabolized quickly or excreted rapidly .

Result of Action

The molecular and cellular effects of triazoles can include inhibition of enzyme activity, disruption of cell membrane function, and interference with DNA or protein synthesis, among others . These effects can lead to the death of microorganisms, inhibition of cancer cell growth, reduction of inflammation, and other therapeutic outcomes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of triazole compounds . For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, including kinases and proteases, by binding to their active sites and modulating their activity. This compound has been shown to inhibit specific enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis . Additionally, it interacts with proteins and other biomolecules through hydrophobic and hydrogen bonding interactions, influencing their structural conformation and function.

Cellular Effects

This compound exhibits various effects on different cell types. It has been observed to influence cell signaling pathways, particularly those involved in growth and survival. This compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor by occupying the active site of target enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it may induce conformational changes in proteins, affecting their stability and function. These interactions can lead to alterations in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation or metabolic conversion. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites. These interactions can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the efficiency of metabolic processes. The compound’s impact on metabolic pathways can have downstream effects on cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, the compound can exert its effects on specific cellular processes, such as signal transduction or gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

N-cyclohexyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2S/c1-3-14-31-25(34)22-13-12-20(24(33)28-21-10-5-4-6-11-21)16-23(22)32-26(31)29-30-27(32)35-17-19-9-7-8-18(2)15-19/h7-9,12-13,15-16,21H,3-6,10-11,14,17H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQHCHONDIZGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2948263.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2948264.png)

![1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2948269.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)

![(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2948272.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B2948274.png)

![3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2948275.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(1H-Indol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2948283.png)

![3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2948284.png)